Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
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Overview
Description
Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C24H19N3O7.
Preparation Methods
The synthesis of Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of phthalazinium N-ylides with electron-deficient alkynes or alkenes . This reaction is carried out in the presence of a base, which generates the ylide in situ, leading to the formation of the pyrrolo[2,1-A]phthalazine structure. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrrolo[2,1-A]phthalazine core can interact with biological macromolecules, potentially affecting their function .
Comparison with Similar Compounds
Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can be compared with other pyrrolo[2,1-A]phthalazine derivatives. Similar compounds include:
Pyrrolo[2,1-A]phthalazine-1,2-dicarboxylate: Lacks the nitrobenzoyl group, leading to different chemical properties.
Diethyl 3-(4-aminobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate:
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
853330-30-0 |
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Molecular Formula |
C24H19N3O7 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
diethyl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C24H19N3O7/c1-3-33-23(29)18-19(24(30)34-4-2)21(22(28)14-9-11-16(12-10-14)27(31)32)26-20(18)17-8-6-5-7-15(17)13-25-26/h5-13H,3-4H2,1-2H3 |
InChI Key |
NOJULTHJEWLJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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